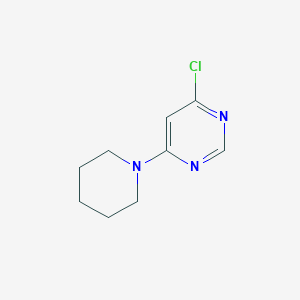

4-Chloro-6-piperidin-1-ylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJONHQHUVJXBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344564 | |

| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-14-1 | |

| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4-Chloro-6-piperidin-1-ylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis based on established methodologies, and discusses its potential biological significance within the broader context of substituted pyrimidines.

Core Properties and Data

This compound is a substituted pyrimidine with the chemical formula C₉H₁₂ClN₃. The presence of the reactive chloro group and the piperidine moiety makes it a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1722-14-1 | [1] |

| Molecular Formula | C₉H₁₂ClN₃ | [1][2] |

| Molecular Weight | 197.67 g/mol | [2] |

| Melting Point | 78-79 °C | [3] |

| Boiling Point (Predicted) | 341.4 ± 27.0 °C | [3] |

| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [3] |

| Physical Form | Solid | [4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with piperidine. Below is a detailed experimental protocol adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

4,6-Dichloropyrimidine

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of piperidine (1.05 eq).

-

Reaction Conditions: Heat the reaction mixture to 140 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).

-

Work-up: Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Diagram 1: Synthetic Pathway for this compound

Caption: Synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the piperidine ring protons. The chemical shifts and coupling constants would be characteristic of the structure. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and piperidine rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 197.08 for [M]⁺ and 198.08 for [M+H]⁺). The isotopic pattern for one chlorine atom should be observable. |

| FTIR | Characteristic absorption bands for C-Cl, C-N, and aromatic C-H stretching vibrations. |

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.

The structural features of this compound suggest its potential as a kinase inhibitor. The pyrimidine core can mimic the adenine of ATP, and the substituents at the 4- and 6-positions can be tailored to achieve specific interactions within the ATP-binding pocket of various kinases.

Diagram 2: General Kinase Inhibition Workflow

Caption: Workflow for Kinase Inhibitor Discovery.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based kinase inhibitors, this compound could potentially modulate signaling pathways implicated in cell proliferation, survival, and angiogenesis. Further experimental validation is required to identify specific kinase targets and elucidate the mechanism of action.

Diagram 3: Hypothetical Kinase Signaling Pathway

Caption: Potential Inhibition of a Kinase Pathway.

Conclusion

This compound is a readily accessible synthetic intermediate with physicochemical properties that make it an attractive starting point for the development of novel bioactive molecules. While specific biological data is limited, its structural similarity to known kinase inhibitors suggests that it and its derivatives warrant further investigation as potential therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research and development efforts in this area.

References

- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 3. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

An In-depth Technical Guide to 4-Chloro-6-piperidin-1-ylpyrimidine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and expected spectroscopic characteristics based on established chemical principles and data from analogous compounds. Furthermore, potential biological activities and signaling pathway interactions are discussed in the context of structurally related pyrimidine derivatives that have been investigated for various therapeutic applications. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a substituted pyrimidine with a chlorine atom at the 4-position and a piperidine ring attached at the 6-position.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₁₂ClN₃ | Structural Composition |

| Molecular Weight | 197.67 g/mol | Calculated from atomic weights |

| Appearance | White to off-white crystalline solid | Analogy to similar pyrimidine derivatives |

| Melting Point | 80 - 120 °C | Estimation based on related compounds |

| Boiling Point | > 300 °C | Estimation based on related compounds |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water | Based on predicted lipophilicity and structure |

| LogP | 2.0 - 3.0 | Estimation from structure (partition coefficient) |

| pKa | 3-4 (pyrimidine N), 8-9 (piperidine N) | Estimated from similar functional groups |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a dichloropyrimidine with piperidine.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 4,6-dichloropyrimidine and involves a direct reaction with piperidine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of similar piperidinyl-pyrimidine compounds, such as the synthesis of Minoxidil from a chloropyrimidine precursor.[2][3][4]

Materials:

-

4,6-Dichloropyrimidine

-

Piperidine

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, or excess Piperidine)

-

Base (e.g., Triethylamine, Potassium Carbonate, if not using excess piperidine)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Piperidine: Add piperidine (1.1 to 2 equivalents) to the solution. If not using excess piperidine as the solvent, add a non-nucleophilic base (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of the base) has formed, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the pyrimidine ring protons and the piperidine ring protons. The pyrimidine protons will likely appear as singlets or doublets in the aromatic region (δ 7.0-9.0 ppm). The piperidine protons will show characteristic multiplets in the aliphatic region (δ 1.5-4.0 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine and piperidine rings. The carbon atoms of the pyrimidine ring will appear in the downfield region (δ 150-170 ppm), while the piperidine carbons will be in the upfield region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-Cl bond, C=N and C=C stretching vibrations of the pyrimidine ring, and C-H stretching and bending vibrations of the piperidine and pyrimidine rings.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.67 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound suggests several avenues for its application in drug discovery and development. The pyrimidine core is a well-known pharmacophore present in numerous biologically active compounds.

Chemical Reactivity

The chlorine atom at the 4-position of the pyrimidine ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activities

While the biological activity of this compound itself has not been reported, many substituted pyrimidines exhibit a wide range of pharmacological effects, including but not limited to:

-

Anticancer Activity: Many pyrimidine derivatives have been developed as anticancer agents, often by targeting kinases involved in cell signaling pathways.

-

Antiviral and Antimicrobial Activity: The pyrimidine scaffold is a key component of several antiviral and antimicrobial drugs.

-

Central Nervous System (CNS) Activity: Certain substituted pyrimidines have shown activity as CNS modulators.

Potential Signaling Pathway Involvement

Given the prevalence of pyrimidine-based kinase inhibitors, it is plausible that this compound or its derivatives could interact with various signaling pathways implicated in disease. For instance, many small molecule kinase inhibitors targeting pathways like the MAPK/ERK or PI3K/Akt pathways contain a pyrimidine core.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of related pyrimidine derivatives. The reactive chlorine atom offers a handle for further chemical modification, paving the way for the development of novel compounds with potential therapeutic applications. Future research should focus on the synthesis and thorough characterization of this compound, followed by screening against various biological targets to uncover its pharmacological profile.

References

- 1. 4-Chloro-6-methyl-2-(1-piperidinyl)pyrimidine | C10H14ClN3 | CID 17606447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Minoxidil - Wikipedia [en.wikipedia.org]

- 3. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 4. Production of Minoxidil - Chempedia - LookChem [lookchem.com]

In-Depth Technical Guide: 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine (CAS No: 42487-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is a substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a reactive chlorine atom and a piperidine moiety, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental details for the research and development community.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 42487-70-7 | [1] |

| Molecular Formula | C₁₀H₁₄ClN₃ | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| IUPAC Name | 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine | [1] |

| Boiling Point | 421.8±48.0 °C (Predicted) | [2] |

| Density | 1.239±0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.94±0.10 (Predicted) | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine typically involves the reaction of a dichlorinated pyrimidine precursor with piperidine. The following is a representative experimental protocol based on common synthetic strategies for analogous compounds.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a readily available pyrimidine precursor. The workflow involves the initial formation of a di-substituted pyrimidine followed by a nucleophilic substitution to introduce the piperidine moiety.

Caption: General workflow for the synthesis of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine.

Detailed Experimental Protocol

Materials:

-

2,4-Dichloro-6-methylpyrimidine

-

Piperidine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

To a solution of 2,4-dichloro-6-methylpyrimidine (1 equivalent) in an anhydrous solvent, add a suitable base (1.1 equivalents).

-

Slowly add piperidine (1 equivalent) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) two times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine.

Chemical Reactivity and Applications

The primary utility of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine in drug discovery and materials science stems from the reactivity of the chlorine atom at the 4-position of the pyrimidine ring. This chlorine can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The chloro group is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, which is a key strategy in the development of new pharmaceutical agents.

Caption: Generalized scheme of nucleophilic substitution reactions.

Potential Applications in Drug Discovery

While specific biological activities for 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine itself are not extensively documented in publicly available literature, its structural motifs are present in molecules with a range of therapeutic applications. For instance, substituted pyrimidines are known to exhibit anticancer, antiviral, and antimicrobial properties. The piperidine moiety is also a common feature in many biologically active compounds. Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates.

Safety and Handling

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine for researchers and professionals in the field of drug development and chemical synthesis. The provided information on its properties, synthesis, and reactivity should facilitate its effective use in the laboratory.

References

In-Depth Technical Guide on 4-Chloro-6-piperidin-1-ylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and potential biological relevance, supported by experimental data and procedural outlines.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These values are calculated based on its molecular formula.

| Property | Value |

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.67 g/mol |

| IUPAC Name | 4-Chloro-6-(piperidin-1-yl)pyrimidine |

| CAS Number | Not available |

| Canonical SMILES | C1CCN(CC1)C2=CC(=NC=N2)Cl |

| Monoisotopic Mass | 197.07197 g/mol |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. A common starting material is a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. The greater reactivity of the chlorine atom at the 4-position allows for selective substitution.

Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4,6-Dichloropyrimidine

-

Piperidine

-

A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add the non-nucleophilic base (1.1 equivalents) to the solution, followed by the slow, dropwise addition of piperidine (1 equivalent).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A logical workflow for the synthesis and purification is depicted in the following diagram.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2][3] Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer: As inhibitors of various kinases.

-

Antimicrobial: Targeting essential enzymes in bacteria and fungi.

-

Antiviral: Interfering with viral replication processes.

-

Anti-inflammatory: Modulating inflammatory pathways.

The biological activity of substituted pyrimidines is highly dependent on the nature and position of the substituents on the pyrimidine ring. The chloro and piperidinyl groups on this compound will dictate its specific interactions with biological targets. For instance, the piperidine moiety can influence solubility and receptor binding, while the chlorine atom can act as a leaving group in covalent interactions or contribute to hydrophobic interactions.

Given that many pyrimidine derivatives act as enzyme inhibitors, a hypothetical signaling pathway that could be modulated by such a compound is illustrated below. This diagram represents a generic kinase signaling cascade, a common target for pyrimidine-based drugs.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound. This guide serves as a foundational resource for professionals engaged in the exploration of novel pyrimidine derivatives for therapeutic applications.

References

An In-depth Technical Guide on 4-Chloro-6-piperidin-1-ylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

While direct experimental solubility data is unavailable, other key physical and chemical properties have been reported. These properties are essential for handling, storage, and experimental design. A Safety Data Sheet for the compound indicates a melting point of 78-79°C and a boiling point of 341.4°C at 760 mmHg.[1]

Table 1: Physicochemical Properties of 4-Chloro-6-piperidin-1-ylpyrimidine

| Property | Value | Source |

| CAS Number | 1722-14-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₂ClN₃ | [2][3] |

| Molecular Weight | 197.67 g/mol | [3] |

| Appearance | Solid | [1][5] |

| Melting Point | 78-79°C | [1] |

| Boiling Point | 341.4°C at 760 mmHg | [1] |

| Water Solubility | Data not available | [1] |

| pKa | Data not available |

Experimental Protocols

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common method in heterocyclic chemistry involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile.[6][7] In this case, the chlorine atom at the 4-position of a dichloropyrimidine is substituted by piperidine. The 4- and 6-positions of the pyrimidine ring are electron-deficient and thus activated for nucleophilic attack.[8]

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Addition of Nucleophile: Add piperidine (1.1 to 1.2 equivalents) to the solution. An excess of the amine can also be used as the solvent and base.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents), to scavenge the HCl byproduct.[9]

-

Reaction Condition: Heat the reaction mixture to a temperature ranging from 80°C to 140°C.[9] Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Although data for the target compound is unavailable, researchers can determine its solubility using a standardized shake-flask method. This protocol measures the equilibrium solubility of a compound, which is a critical parameter in drug discovery.[10][11][12]

Protocol:

-

Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[10]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent to the vial.[10]

-

Equilibration: Seal the vials and place them in a shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved compound.[10][12]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed to pellet the excess solid, followed by careful removal of the supernatant, or by filtration through a low-binding filter plate (e.g., 0.22 µm).[12]

-

Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Analysis: Analyze the clear, saturated filtrate and the calibration standards by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[11][13]

-

Calculation: Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve. The resulting value is the thermodynamic solubility, typically expressed in µg/mL or µM.[13]

Visualized Workflows and Pathways

The following diagram illustrates the proposed synthetic route for this compound from 4,6-dichloropyrimidine and piperidine.

Pyrimidine derivatives are known to act as inhibitors of various protein kinases.[14] A plausible mechanism of action for compounds like this compound could involve the inhibition of key signaling pathways often dysregulated in cancer, such as the MAPK/ERK pathway.[14][15][16] This pathway regulates cell proliferation, differentiation, and survival.[15]

References

- 1. aaronchem.com [aaronchem.com]

- 2. CAS NO. 1722-14-1 | 4-Chloro-6-piperidin-1-yl-pyrimidine | C9H12ClN3 [localpharmaguide.com]

- 3. 1722-14-1 | MFCD00834993 | this compound [aaronchem.com]

- 4. 4-Chloro-6-piperidin-1-yl-pyrimidine | 1722-14-1 [amp.chemicalbook.com]

- 5. This compound | 1722-14-1 [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. enamine.net [enamine.net]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. ijmphs.com [ijmphs.com]

- 15. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-6-piperidin-1-ylpyrimidine physical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-Chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on closely related compounds and analogous synthetic procedures to provide a foundational resource for researchers.

Core Physical and Chemical Characteristics

| Property | Value | Source |

| CAS Number | 1722-14-1 | [1][2] |

| Molecular Formula | C₉H₁₂ClN₃ | [1][2] |

| Molecular Weight | 197.67 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ~95-96% (as commercially available) | [1][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. However, spectral information for key precursors, such as 4,6-dichloropyrimidine, can be useful for characterization during synthesis.

Synthesis of this compound

A definitive, published experimental protocol specifically for the synthesis of this compound is not available. However, based on established methods for the synthesis of related aminopyrimidines, a plausible synthetic route involves the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with piperidine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for regioselective monosubstitution under controlled conditions.

Experimental Protocol: Inferred Synthesis

This protocol is adapted from general procedures for the amination of dichloropyrimidines.[4]

Objective: To synthesize this compound from 4,6-dichloropyrimidine and piperidine.

Materials:

-

4,6-Dichloropyrimidine

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in DMF.

-

Addition of Reagents: Add potassium carbonate (3 equivalents) to the solution, followed by the slow addition of piperidine (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

-

Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

Caption: Inferred Synthesis Workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrimidine and piperidine moieties are common pharmacophores found in a wide range of biologically active compounds.

-

Pyrimidine Derivatives: The pyrimidine nucleus is a core component of nucleobases and is found in numerous compounds with diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[5]

-

Piperidine Derivatives: The piperidine ring is a prevalent scaffold in medicinal chemistry, present in drugs targeting the central nervous system and exhibiting activities such as anticancer and antimicrobial effects.[6][7][8][9]

Given its structure, this compound may serve as a valuable intermediate for the synthesis of more complex molecules for biological screening. The presence of a reactive chlorine atom allows for further functionalization, enabling the creation of libraries of compounds for drug discovery programs. Researchers may explore its potential as a building block for developing novel therapeutic agents.

References

- 1. exchemistry.com [exchemistry.com]

- 2. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Mechanism of Action: A Technical Overview of 4-Chloro-6-piperidin-1-ylpyrimidine and Its Therapeutic Potential

For Immediate Release

[City, State] – [Date] – 4-Chloro-6-piperidin-1-ylpyrimidine is a substituted pyrimidine that holds significant interest for researchers and drug development professionals. While a detailed, experimentally validated mechanism of action for this specific molecule remains to be fully elucidated in publicly available literature, its structural features and the activities of closely related analogs suggest a promising role as a versatile synthetic intermediate and a potential modulator of key biological pathways, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the current understanding of this compound, drawing parallels from structurally similar compounds to infer its potential mechanisms and applications.

Physicochemical Properties and Synthetic Utility

This compound belongs to the class of heterocyclic organic compounds. The pyrimidine core, a fundamental building block in numerous biologically active molecules, is substituted with a chlorine atom at the 4-position and a piperidine ring at the 6-position. The chlorine atom serves as a reactive handle for nucleophilic substitution, making this compound a valuable intermediate for the synthesis of a diverse array of more complex molecules.[1] This synthetic versatility allows for the introduction of various functional groups to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

The piperidine moiety can influence the compound's solubility, lipophilicity, and binding interactions with biological targets. The overall physicochemical properties of this compound are predicted to be favorable for drug-like characteristics, including membrane permeability, which is a crucial factor for oral bioavailability.

Inferred Mechanism of Action: A Focus on Kinase Inhibition

While direct experimental evidence for the specific biological targets of this compound is limited, the broader family of pyrimidine derivatives is well-established for its role in targeting protein kinases.[2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a competitive inhibitor at the ATP-binding site of various kinases.

Based on the activity of analogous compounds, it is hypothesized that this compound may function as an inhibitor of one or more protein kinases. The specific kinase or kinase family targeted would be dependent on the three-dimensional conformation of the molecule and its interactions with the amino acid residues within the kinase's active site.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for pyrimidine-based kinase inhibitors. This represents a potential, but not confirmed, mechanism of action for this compound.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Synthesis and Derivatization Workflow

The primary utility of this compound in a research and development setting is as a scaffold for the creation of new chemical entities. The reactive chlorine atom is readily displaced by various nucleophiles, allowing for the systematic modification of the molecule.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and subsequent derivatization of this compound.

Caption: Synthetic utility of this compound.

Quantitative Data and Experimental Protocols: A Call for Further Research

A comprehensive search of the scientific literature and patent databases did not yield specific quantitative data, such as IC50 or EC50 values, for this compound. Similarly, detailed experimental protocols for assays involving this specific compound are not publicly available. The tables below are presented as templates that researchers could utilize to structure their findings once such data is generated.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Kinase A | Data not available | e.g., In vitro radiometric assay | - |

| Kinase B | Data not available | e.g., Cellular phosphorylation assay | - |

| Kinase C | Data not available | e.g., FRET-based assay | - |

Table 2: Hypothetical Cellular Activity

| Cell Line | Assay Type | Endpoint | EC50 (µM) | Reference |

| Cancer Cell Line X | Proliferation | Cell Viability | Data not available | - |

| Cancer Cell Line Y | Apoptosis | Caspase Activity | Data not available | - |

Future Directions and Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While its precise mechanism of action is yet to be defined, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on a systematic biological evaluation of this compound, including broad kinase screening and cellular assays, to identify its primary molecular targets and elucidate its mechanism of action. The generation of robust quantitative data will be critical in determining the therapeutic potential of this compound and its derivatives. The development of detailed experimental protocols will be essential for the reproducibility and advancement of these research efforts.

References

- 1. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Chloro-6-piperidin-1-ylpyrimidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies for related pyrimidine derivatives and the known biological activities of the piperidinyl-pyrimidine scaffold, this document outlines a proposed synthesis, summarizes key physicochemical properties, and explores potential therapeutic applications, particularly in the realm of kinase inhibition.

Introduction

Pyrimidine-based scaffolds are fundamental building blocks in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of a piperidine moiety can further enhance the pharmacological profile of these molecules. This compound, as a derivative, holds promise as a versatile intermediate for the synthesis of more complex molecules and as a potential bioactive compound in its own right. This guide serves as a foundational resource for researchers engaged in the exploration and development of novel pyrimidine-based therapeutics.

Synthesis and Mechanism

The synthesis of this compound is predicated on the nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the functionalization of halopyrimidines.[4] The electron-deficient nature of the pyrimidine ring facilitates the displacement of a halide by a nucleophile.

Proposed Synthetic Route

The primary route to this compound involves the reaction of 4,6-dichloropyrimidine with piperidine. In this reaction, one of the chlorine atoms on the pyrimidine ring is substituted by the piperidine nucleophile. Given the symmetrical nature of 4,6-dichloropyrimidine, the initial substitution can occur at either the 4- or 6-position, leading to the same monosubstituted product.

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound based on standard procedures for SNAr reactions with dichloropyrimidines.

Materials:

-

4,6-Dichloropyrimidine

-

Piperidine

-

Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

-

Base (e.g., triethylamine or potassium carbonate)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: Add the base (1.1 equivalents) to the solution, followed by the dropwise addition of piperidine (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in water and extract the product with an organic solvent. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes key physicochemical properties, with some values being computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃ | - |

| Molecular Weight | 197.66 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in most organic solvents (predicted) | - |

| pKa | Not available | - |

Potential Therapeutic Applications and Signaling Pathways

Derivatives of pyrimidine are well-established as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[5][6] The 4-chloro-pyrimidine moiety can act as a "warhead" for covalent inhibition by reacting with a cysteine residue in the kinase active site through an SNAr mechanism.[5]

Hypothetical Target: Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1/HPK1)

Given the prevalence of pyrimidine-based kinase inhibitors, a plausible biological target for this compound is a member of the mitogen-activated protein kinase (MAPK) signaling cascade. For instance, Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell activation and an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance anti-tumor immunity.

Proposed Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the T-cell receptor (TCR) signaling pathway and the potential point of intervention for an HPK1 inhibitor. By inhibiting HPK1, the downstream signaling that leads to the dampening of the T-cell response can be blocked, thereby promoting a more robust anti-tumor immune response.

Caption: Potential inhibition of the HPK1 signaling pathway.

Conclusion

This compound is a molecule of significant interest for drug discovery and development. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known activities of related compounds. The proposed synthetic route via nucleophilic aromatic substitution is robust and amenable to laboratory-scale production. The potential of this compound and its derivatives to act as kinase inhibitors, particularly in the context of cancer immunotherapy, warrants further investigation. This technical guide serves as a starting point for researchers to unlock the full therapeutic potential of this promising scaffold.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. heteroletters.org [heteroletters.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-Chloro-6-piperidin-1-ylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-piperidin-1-ylpyrimidine is a substituted pyrimidine that holds potential as a versatile intermediate in medicinal chemistry and drug discovery. Its structural similarity to known biologically active molecules, including kinase inhibitors and compounds targeting other key cellular pathways, suggests a range of possible applications. These application notes provide a detailed, albeit hypothetical, experimental protocol for its use in preliminary biological screening and a plausible synthetic route based on established chemical reactions for analogous compounds. The information is intended to serve as a foundational guide for researchers initiating studies with this compound.

Chemical Properties and Synthesis

While specific experimental data for this compound is not extensively available in public literature, its synthesis can be inferred from established protocols for similar pyrimidine derivatives. A common and effective method involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with piperidine.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.67 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) |

| Melting Point | Not determined |

Experimental Protocols

The following protocols are based on methodologies reported for structurally related compounds and are provided as a starting point for experimental design.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from 4,6-dichloropyrimidine and piperidine.

Materials:

-

4,6-dichloropyrimidine

-

Piperidine

-

Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) or Potassium Carbonate)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 mmol) in an anhydrous solvent (10 mL), add piperidine (1.1 mmol) and a base such as triethylamine (1.5 mmol).

-

Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C) and monitor the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).[1]

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield pure this compound.[1]

Diagram 1: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

Given that many pyrimidine derivatives function as kinase inhibitors, this protocol outlines a general method to screen this compound against a panel of kinases.[1][2]

Materials:

-

This compound (dissolved in DMSO)

-

Recombinant kinases of interest

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Positive control inhibitor

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound or control to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Hypothetical Kinase Inhibition Data

| Kinase Target | IC₅₀ (nM) for this compound | Positive Control IC₅₀ (nM) |

| Kinase A | 50 | 10 |

| Kinase B | 250 | 50 |

| Kinase C | >1000 | 100 |

Note: The data in this table is purely illustrative and for demonstration purposes only.

Potential Signaling Pathway Involvement

Based on the activity of similar compounds, this compound could potentially modulate signaling pathways implicated in cell proliferation, survival, and inflammation. A plausible, yet unverified, target could be a protein kinase within a critical signaling cascade.

Diagram 2: Hypothetical Inhibition of a Cellular Signaling Pathway

Caption: A potential mechanism of action where the compound inhibits a key kinase.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The provided protocols for its synthesis and hypothetical biological evaluation are intended to facilitate further research into its potential applications. It is important to note that these are generalized procedures and may require optimization for specific experimental conditions. All work with this and any new chemical entity should be performed with appropriate safety precautions.

References

Application Notes and Protocols: 4-Chloro-6-piperidin-1-ylpyrimidine in Organic Synthesis

Disclaimer: 4-Chloro-6-piperidin-1-ylpyrimidine is a specialized chemical intermediate. The following application notes and protocols are based on established principles of pyrimidine chemistry and provide a guide to its plausible synthesis and application, as direct literature on this specific compound is limited. These protocols should be adapted and optimized by researchers based on their specific experimental context.

Introduction

This compound is a heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structure, featuring a reactive chloro-substituent on the pyrimidine ring and a piperidine moiety, offers multiple avenues for synthetic diversification. The electron-deficient nature of the pyrimidine ring activates the chlorine atom at the 4-position for nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups, enabling the construction of diverse molecular scaffolds for drug discovery and materials science.

The piperidine group can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and may also play a role in directing biological activity through interactions with target proteins. This combination of a reactive handle and a modulating functional group makes this compound a valuable intermediate for medicinal chemists and synthetic researchers.

Plausible Synthesis of this compound

A likely synthetic route to this compound involves the sequential nucleophilic substitution of 4,6-dichloropyrimidine. The first substitution with piperidine is generally regioselective for the 6-position under controlled conditions.

Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine

Reaction Scheme:

Materials:

-

4,6-Dichloropyrimidine

-

Piperidine

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in DCM or MeCN at 0 °C, add triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

-

Slowly add piperidine (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Quantitative Data (Hypothetical):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) | Yield (%) |

| 4,6-Dichloropyrimidine | 148.98 | 10.0 | 1.49 g | - |

| Piperidine | 85.15 | 10.5 | 1.04 mL | - |

| Triethylamine | 101.19 | 12.0 | 1.67 mL | - |

| This compound | 197.67 | - | - | ~85% |

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in nucleophilic aromatic substitution and cross-coupling reactions to generate more complex, polysubstituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position can be readily displaced by a variety of nucleophiles.

This reaction allows for the synthesis of 4-amino-6-piperidin-1-ylpyrimidine derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocol:

-

To a reaction vial, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a ligand like Xantphos (0.04 eq), and a base such as Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data (Hypothetical):

| Reagent | Role | Moles (mmol) | Mass (mg) or Volume (µL) |

| This compound | Substrate | 0.5 | 98.8 |

| Aniline | Nucleophile | 0.6 | 55.9 |

| Pd₂(dba)₃ | Catalyst | 0.01 | 9.2 |

| Xantphos | Ligand | 0.02 | 11.6 |

| Cs₂CO₃ | Base | 1.0 | 325.8 |

| Toluene | Solvent | - | 2 mL |

| Product Yield |

This reaction yields 4-thioether-substituted pyrimidines.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add a base such as K₂CO₃ (1.5 eq).

-

Add the desired thiol (1.1 eq) and stir the mixture at room temperature for 8-12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data (Hypothetical):

| Reagent | Role | Moles (mmol) | Mass (mg) or Volume (µL) |

| This compound | Substrate | 1.0 | 197.7 |

| Thiophenol | Nucleophile | 1.1 | 121.2 |

| K₂CO₃ | Base | 1.5 | 207.3 |

| DMF | Solvent | - | 5 mL |

| Product Yield |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent can also participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form C-C bonds.

This reaction introduces an aryl or vinyl group at the 4-position.

Experimental Protocol:

-

In a microwave vial, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as aqueous Na₂CO₃ (2 M, 3.0 eq).

-

Add a solvent system, typically dioxane or a mixture of toluene/ethanol.

-

Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

Quantitative Data (Hypothetical):

| Reagent | Role | Moles (mmol) | Mass (mg) or Volume (µL) |

| This compound | Substrate | 0.5 | 98.8 |

| Phenylboronic acid | Coupling Partner | 0.75 | 91.5 |

| Pd(PPh₃)₄ | Catalyst | 0.025 | 28.9 |

| Na₂CO₃ (2 M) | Base | 1.5 | 0.75 mL |

| Dioxane | Solvent | - | 3 mL |

| Product Yield |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound.

Application Notes and Protocols: 4-Chloro-6-piperidin-1-ylpyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-piperidin-1-ylpyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its pyrimidine core is a common feature in numerous therapeutic agents, and the presence of a reactive chlorine atom at the 4-position, along with the piperidine moiety at the 6-position, provides strategic points for molecular elaboration. This allows for the fine-tuning of physicochemical properties and biological activity, making it a privileged scaffold in drug discovery. The applications of this and structurally related pyrimidine derivatives span various therapeutic areas, including oncology, inflammation, and cardiovascular diseases.

Key Applications in Medicinal Chemistry

1. Kinase Inhibitors:

The pyrimidine scaffold is a well-established pharmacophore for the development of kinase inhibitors. Derivatives of this compound can be synthesized to target various kinases that are often dysregulated in cancer and other diseases. The piperidine group can influence solubility and cell permeability, while the chlorine atom serves as a handle for introducing different substituents that can interact with the kinase active site. For instance, substitution of the chlorine with various amine-containing fragments can lead to potent inhibitors of kinases such as Aurora Kinase and Janus Kinase (JAK).

2. Na+/H+ Exchanger (NHE-1) Inhibitors:

Derivatives of 4-(piperidin-1-yl)pyrimidine have been investigated as potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1).[1] NHE-1 is a membrane protein involved in intracellular pH regulation and has been implicated in cardiovascular diseases such as ischemia-reperfusion injury and heart failure. The piperidine and pyrimidine moieties are key structural features for achieving high affinity and selectivity for NHE-1.

3. Antiviral Agents:

The pyrimidine core is also found in several antiviral drugs. Piperidin-4-yl-aminopyrimidine derivatives have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2] These compounds exhibit significant activity against wild-type HIV-1 by binding to an allosteric site on the reverse transcriptase enzyme.

4. Anticancer Agents:

Beyond kinase inhibition, pyrimidine derivatives have shown broader anticancer activities. They can be incorporated into molecules designed to inhibit cell proliferation, induce apoptosis, and act as antiangiogenic agents.[3] The versatility of the this compound scaffold allows for the development of compounds with diverse mechanisms of anticancer action.

Quantitative Data Summary

The following table summarizes the biological activity of various compounds derived from or structurally related to the this compound scaffold.

| Compound ID/Reference | Target | Assay Type | IC50 (µM) | % Inhibition | Notes |

| 9t [1] | NHE-1 | Biological Assay | 0.0065 | - | Highly potent and selective NHE-1 inhibitor. |

| 4 [4] | PIM-1 Kinase | Biochemical Assay | 0.0114 | 97.8% | Potent PIM-1 kinase inhibitor with significant cytotoxicity against MCF-7 cells (IC50 = 0.57 µM). |

| 10 [4] | PIM-1 Kinase | Biochemical Assay | 0.0172 | 94.6% | Potent PIM-1 kinase inhibitor. |

| CC-509 [5] | SYK | Biochemical Assay | 0.22 | - | Inhibits IgE-mediated β-hexosaminidase from LAD2 cells. |

| 10k [6] | KRAS-G12D | Enzymatic Assay | 0.009 | - | Potent enzymatic inhibitor. |

| 10c [6] | Panc1 (KRAS-G12D) | Cell-based Proliferation | 1.40 | - | Selective anti-proliferative activity. |

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 6-(Piperidin-1-yl)pyrimidin-4-amine Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in a 4-chloropyrimidine derivative with a primary or secondary amine, a common step in the synthesis of kinase inhibitors.

Materials:

-

This compound (or a related 4-chloropyrimidine derivative)

-

Desired amine (e.g., 3-amino-5-methylpyrazole)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Solvent (e.g., 1-Pentanol, Tetrahydrofuran (THF))

-

Brine solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 4-chloropyrimidine derivative (1.0 eq) in the chosen solvent, add the desired amine (1.3 eq) and a base such as triethylamine (1.5 eq).[7]

-

Heat the reaction mixture at a specified temperature (e.g., 50 °C or 120 °C) for several hours (e.g., 6-16 hours).[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms upon cooling or addition of water, collect it by filtration. Otherwise, quench the reaction with a brine solution.[7]

-

Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).[7]

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO4 or Na2SO4.[7]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to yield the desired N-substituted pyrimidine derivative.[7]

Protocol 2: Synthesis of 2,4-Diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil)

This protocol outlines the synthesis of Minoxidil, a well-known drug, starting from a related chloropyrimidine derivative.[8][9]

Materials:

-

2,6-Diamino-4-chloro-pyrimidine N-oxide

-

Piperidine

-

Water

-

Acetone

Procedure:

-

Charge a reactor with 2,6-diamino-4-chloro-pyrimidine N-oxide and an excess of piperidine.[8][9]

-

Heat the mixture to reflux and stir for approximately 3 hours.[8][9]

-

After the reaction is complete, concentrate the mixture to dryness, recovering the excess piperidine.[8][9]

-

Add water to the residue and reflux, distilling off a small amount of the solvent to ensure complete removal of any remaining piperidine.[8][9]

-

Cool the mixture thoroughly to allow the product to precipitate.

-

Collect the solid product by filtration and wash with water.[9]

-

The crude product can be further purified by recrystallization from a suitable solvent like acetone.[9]

Visualizations

Caption: Synthetic utility of this compound.

Caption: Inhibition of a generic kinase signaling pathway.

References

- 1. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

Application Notes and Protocols for 4-Chloro-6-piperidin-1-ylpyrimidine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-piperidin-1-ylpyrimidine is a versatile heterocyclic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive chloro group at the 4-position of the pyrimidine ring, makes it an excellent scaffold for the synthesis of a diverse array of substituted pyrimidine derivatives. The piperidine moiety at the 6-position can influence the physicochemical properties, such as solubility and lipophilicity, and may also play a role in the biological activity of the final compounds. This document provides detailed application notes on the utility of this compound as a key building block in the development of targeted therapies, particularly kinase inhibitors, along with comprehensive experimental protocols for its synthesis and subsequent derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes, purification strategies, and for predicting the pharmacokinetic profile of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClN₃ | N/A |

| Molecular Weight | 197.67 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Melting Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOH) | Inferred from similar compounds |

Applications in Medicinal Chemistry

The pyrimidine core is a well-established pharmacophore found in numerous approved drugs. The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer.

The chloro substituent at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing moieties. This is a common strategy in the design of kinase inhibitors, where an N-aryl or N-heteroaryl group is introduced to interact with the hinge region of the kinase ATP-binding pocket.

Representative Synthetic Application: Synthesis of N-Aryl-6-(piperidin-1-yl)pyrimidin-4-amines

A common application of this compound is in the synthesis of N-aryl-6-(piperidin-1-yl)pyrimidin-4-amines, which are scaffolds for various kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from the commercially available 4,6-dichloropyrimidine. The reaction proceeds via a nucleophilic aromatic substitution where one of the chloro groups is displaced by piperidine.

Materials:

-

4,6-Dichloropyrimidine

-

Piperidine

-

Ethanol (EtOH)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol, add piperidine (1.0-1.2 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

-